3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid
Overview
Description
3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a dichlorophenoxy group attached to a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid typically involves the reaction of 3,5-dichlorophenol with 2,2-dimethylpropanoic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the process may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichlorophenoxy group to less chlorinated or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dichlorophenoxy group can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichlorophenoxy)benzaldehyde
- 3-(3,5-Dichlorophenoxy)-nitrostyrene
- 3,5-Dichlorophenoxyacetic acid
Uniqueness
3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid is unique due to its specific structural features, including the presence of both dichlorophenoxy and dimethylpropanoic acid groups. This combination imparts distinct chemical properties, making it suitable for various applications that similar compounds may not fulfill. For example, its stability and reactivity profile differ from those of 3-(3,5-Dichlorophenoxy)benzaldehyde and 3-(3,5-Dichlorophenoxy)-nitrostyrene, providing unique advantages in specific research and industrial contexts .
Properties
IUPAC Name |
3-(3,5-dichlorophenoxy)-2,2-dimethylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-11(2,10(14)15)6-16-9-4-7(12)3-8(13)5-9/h3-5H,6H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHMFSDYTVEJNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC(=CC(=C1)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938132-25-3 | |
Record name | 3-(3,5-dichlorophenoxy)-2,2-dimethylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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